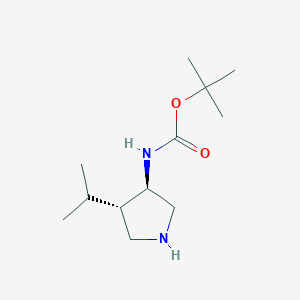

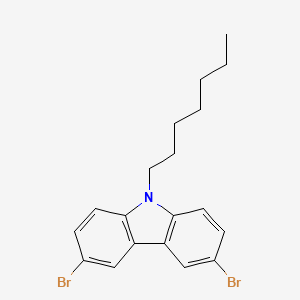

![molecular formula C8H13NO4S B1436139 Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)

Pyrano[3,2-d]thiazole-6,7-diol-d3"

Overview

Description

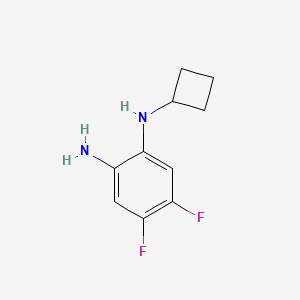

Pyrano[3,2-d]thiazole-6,7-diol-d3 (PTD) is a heterocyclic organic compound. It has been studied for its chemical and biological properties. It is a part of the thiazole derivatives which are present in a wide range of natural products . These derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of Pyrano[3,2-d]thiazole-6,7-diol-d3 involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis

The molecular formula of Pyrano[3,2-d]thiazole-6,7-diol-d3 is C8H13NO4S. It has a molecular weight of 222.28 g/mol.Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Scientific Research Applications

-

Green Synthesis of 2H-Pyrano[2,3-d][1,3]thiazole-6-carbonitriles

- Method : The synthesis was performed in a green, low cost, mild, efficient, and commercially available 2,2,2-trifluoroethanol as solvent in the presence of a Lewis acid catalyst under ultrasonic irradiation at room temperature .

- Results : The synthesized compounds were characterized by 1H and 13C NMR, IR, and mass spectra and elemental analyses and were screened for antimicrobial activities. Some of the compounds exhibited promising antibacterial and antifungal activities .

-

Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives

- Application : This research focuses on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which are structurally similar to your compound. These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

- Method : The synthesis was performed using energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

- Results : The review consolidates the current knowledge and future research directions, providing a valuable resource for researchers dedicated to advancing green chemistry practices .

-

Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[4,5-b]

- Application : This research focuses on the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b] derivatives . These compounds are structurally similar to your compound and have shown promising biological activities .

- Method : The synthesis was performed using a variety of techniques, including the use of a Shimadzu GCMS-QP1000 EX mass spectrometer and a Bruker BioSpin AG spectrometer .

- Results : The synthesized compounds were characterized by 1H and 13C NMR, IR, and mass spectra and elemental analyses .

-

Green Synthesis of 2H-Pyrano[2,3-d][1,3]thiazole-6-carbonitriles

- Application : This research focuses on the green synthesis of 2H-Pyrano[2,3-d][1,3]thiazole-6-carbonitriles . These compounds are structurally similar to your compound and have shown promising biological activities .

- Method : The synthesis was performed in a green, low cost, mild, efficient, and commercially available 2,2,2-trifluoroethanol as solvent in the presence of a Lewis acid catalyst under ultrasonic irradiation at room temperature .

- Results : The synthesized compounds were characterized by 1H and 13C NMR, IR, and mass spectra and elemental analyses and were screened for antimicrobial activities. Some of the compounds exhibited promising antibacterial and antifungal activities .

Future Directions

properties

IUPAC Name |

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1/i5D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXTSWSUAJOJZ-ACDYGFEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2C(C(C(OC2S1)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@@H]([C@H](O[C@]2([C@@]1(N=C(S2)C)[2H])[2H])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

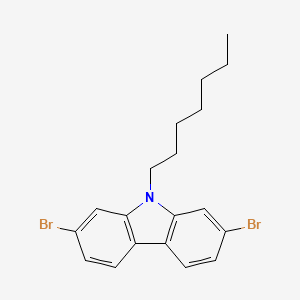

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)

![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)